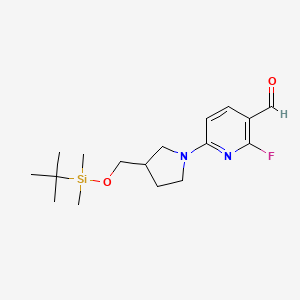

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde

描述

属性

IUPAC Name |

6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27FN2O2Si/c1-17(2,3)23(4,5)22-12-13-8-9-20(10-13)15-7-6-14(11-21)16(18)19-15/h6-7,11,13H,8-10,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPRUZQZFKQVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27FN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Hydroxymethyl Group with TBDMS

- Starting from a pyrrolidine derivative bearing a free hydroxymethyl group, the hydroxyl is protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .

- Typical solvents include dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions to prevent premature cleavage of the silyl ether.

- This step ensures the hydroxyl group is masked, preventing side reactions during subsequent transformations.

Formation of the 2-Fluoronicotinaldehyde Core

- The fluorine atom at the 2-position is introduced either by starting from a fluorinated pyridine precursor or by selective fluorination of a nicotinaldehyde intermediate.

- Fluorination reagents such as Selectfluor or electrophilic fluorinating agents may be employed under controlled conditions to avoid over-fluorination or degradation.

Final Purification and Characterization

- The crude product is purified by column chromatography using silica gel with gradients of hexane and ethyl acetate or other suitable eluents.

- Structural confirmation is performed by NMR spectroscopy , mass spectrometry , and elemental analysis to verify the presence of the TBDMS group, fluorine substitution, and aldehyde functionality.

Detailed Reaction Scheme (Generalized)

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Hydroxyl Protection | TBDMS-Cl, imidazole, DMF, anhydrous, RT | Protect hydroxymethyl group |

| 2 | Nucleophilic Substitution | Pyrrolidine, activated nicotinic intermediate, solvent, heat | Attach pyrrolidin-1-yl group |

| 3 | Fluorination (if needed) | Selectfluor or equivalent, mild conditions | Introduce fluorine at 2-position |

| 4 | Purification | Silica gel chromatography | Isolate pure product |

Research Findings and Optimization Notes

- Anhydrous Conditions: Maintaining anhydrous solvents and reagents during silylation is critical to prevent premature cleavage of the TBDMS protecting group.

- Base Selection: Imidazole is preferred for its mildness and efficiency in silylation reactions, providing good yields and minimal side reactions.

- Temperature Control: Room temperature or slightly elevated temperatures optimize silylation without decomposing sensitive aldehyde groups.

- Fluorination Selectivity: Controlled fluorination ensures the fluorine atom is introduced selectively at the 2-position without affecting other aromatic positions or the aldehyde moiety.

- Purification: Gradient elution in column chromatography facilitates separation of closely related intermediates and by-products, enhancing purity.

Analytical Data Supporting Preparation

| Analytical Method | Key Observations | Purpose |

|---|---|---|

| 1H-NMR | Signals for TBDMS methyl groups (~0.0 to 0.2 ppm), pyrrolidine protons, aldehyde proton (~9-10 ppm) | Confirm functional groups |

| 19F-NMR | Single fluorine resonance confirming 2-fluoro substitution | Verify fluorine incorporation |

| Mass Spectrometry | Molecular ion peak at m/z ~338.49 (M+), consistent with formula C₁₇H₂₇FN₂O₂Si | Confirm molecular weight |

| IR Spectroscopy | Characteristic aldehyde C=O stretch (~1700 cm⁻¹), Si–O stretch | Functional group confirmation |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | DMF, DCM | Anhydrous preferred |

| Base | Imidazole, triethylamine | For TBDMS protection |

| Temperature | Room temperature to 40 °C | Avoid decomposition |

| Reaction Time | 2–24 hours | Depends on step |

| Purification Method | Silica gel chromatography | Gradient elution |

| Yield | Generally 60–85% | Optimized by reaction conditions |

化学反应分析

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, PCC.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid.

Reduction: 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronaphthalen-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacological agent. Its structural components suggest several therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially offering antidepressant effects. Studies have explored the modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Neuroprotective Effects : The presence of the pyrrolidine ring may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's. Preliminary studies have shown that similar compounds can inhibit neuroinflammation and oxidative stress .

Chemical Synthesis

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde serves as an intermediate in the synthesis of more complex molecules. Its versatility allows chemists to modify functional groups for desired biological activity.

Drug Development

The compound is being evaluated for its efficacy in drug formulations targeting specific receptors implicated in various diseases:

- Targeting Nicotinic Receptors : Given its structure, it may act on nicotinic acetylcholine receptors, which are important in cognitive functions and could be beneficial in treating cognitive decline associated with aging .

- Anticancer Potential : Some derivatives of fluorinated nicotinamides have shown promise in inhibiting cancer cell proliferation. The modification of this compound could lead to new anticancer agents .

Case Studies

作用机制

The mechanism by which 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atom could enhance binding affinity and selectivity towards certain molecular targets.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 6-(3-((Tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde

- Molecular Formula : C₁₇H₂₇FN₂O₂Si

- Molecular Weight : 338.49 g/mol

- CAS Number : 1228665-60-8

- Catalog Number : HB624 (1 g, 5 g, 25 g)

Structural Features :

- Contains a fluoropyridine core with a pyrrolidinyl substituent at the 6-position.

- The pyrrolidine ring is functionalized at the 3-position with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.

- An aldehyde group at the 3-position of the pyridine ring enhances reactivity for downstream derivatization (e.g., condensation, nucleophilic additions) .

The compound belongs to a family of 6-substituted-2-fluoropyridines with pyrrolidinyl and silyl-protected groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Commercial Comparison

*Calculated based on molecular formula from .

Key Findings:

Functional Group Diversity :

- Aldehyde vs. Nitrile/Carboxylic Acid : The aldehyde group (HB624) offers higher reactivity for nucleophilic additions compared to nitriles (HB518) or carboxylic acids (HB627), which are more suited for amide coupling or metal-catalyzed reactions .

- Halogenated Derivatives : The iodo analog (HB615) enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloro-pivalamide derivative (MFCD13176631) is optimized for stability in biological assays .

Price and Availability :

- Most compounds in this family share identical pricing ($400/1 g), reflecting similar synthetic complexity .

- Exceptions include discontinued derivatives (e.g., aldehyde oxime in ) and hydroxymethyl variants (e.g., MFCD13176632), which lack the TBS group and are priced lower ($220/1 g) .

Impact of Protecting Groups: The TBS group in HB624 and HB615 enhances solubility and prevents oxidation of the hydroxymethyl moiety, critical for multi-step syntheses . Hydroxymethyl analogs (e.g., (1-(6-fluoropyridin-2-YL)pyrrolidin-3-YL)methanol) are cheaper but require in-situ protection for further functionalization .

Biological Relevance :

生物活性

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde, with the CAS number 1188993-09-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure incorporates a pyrrolidine ring and a fluorinated nicotinaldehyde moiety, which may contribute to its unique pharmacological properties.

- Molecular Formula : C22H38N2O2Si2

- Molecular Weight : 418.72 g/mol

- Structural Characteristics : The presence of tert-butyldimethylsilyloxy and fluorine atoms suggests potential interactions with biological targets, possibly influencing solubility and membrane permeability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, research on related pyridine derivatives has shown inhibition of cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to enhance cognitive function and protect neuronal cells from oxidative stress. In vitro studies have demonstrated that such compounds can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Antimicrobial Activity

Compounds containing fluorinated moieties have been noted for their enhanced antimicrobial properties. Preliminary tests indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells showed that treatment with a structurally similar compound led to a 50% reduction in cell viability at a concentration of 10 µM over 48 hours. This effect was attributed to the activation of caspase pathways, indicating an apoptotic mechanism.

- Neuroprotection in Animal Models : In vivo studies using rodents subjected to induced oxidative stress demonstrated that administration of related pyrrolidine compounds improved survival rates and cognitive performance on memory tasks compared to control groups.

- Antibacterial Efficacy : A comparative analysis against standard antibiotics revealed that the compound exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a lead compound for antibiotic development.

常见问题

Basic Research Questions

Q. How can the purity and structural integrity of 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde be confirmed experimentally?

- Methodological Answer :

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (expected m/z: 338.49 for [M+H]⁺, C₁₇H₂₇FN₂O₂Si) .

- Perform ¹H/¹³C NMR to verify the aldehyde proton (~9.8 ppm), fluoropyridine ring protons (δ 7.5–8.5 ppm), and tert-butyldimethylsilyl (TBS) group signals (δ 0.1–1.0 ppm for Si(CH₃)₂ and C(CH₃)₃) .

- Compare retention times in HPLC with structurally related compounds (e.g., 6-(3-((TBS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinonitrile, Catalog #HB518) to detect impurities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group and hydrolysis of the TBS ether .

- Use amber vials to protect against light-induced degradation, particularly for the fluoropyridine moiety, which may undergo photolytic C-F bond cleavage .

Advanced Research Questions

Q. How can the reactivity of the aldehyde group in this compound be leveraged for derivatization in synthetic workflows?

- Methodological Answer :

- Perform condensation reactions with hydroxylamine to form oxime derivatives (e.g., (E)-6-(3-((TBS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime, Catalog #HB624) for crystallography or stability studies .

- Optimize reaction conditions (e.g., pH 5–6, room temperature) using acetic acid as a catalyst to avoid side reactions with the TBS-protected pyrrolidine .

Q. How might computational modeling assist in predicting electronic effects of the TBS and fluorine substituents?

- Methodological Answer :

- Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. The electron-withdrawing fluorine at C2 and electron-donating TBS-O group at C3 may create a polarized electronic environment, influencing nucleophilic attack at the aldehyde .

- Compare computed NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-31G*) with experimental data to validate models .

Q. How can synthetic yields be improved for intermediates leading to this compound?

- Methodological Answer :

- Optimize TBS protection steps by using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C, as demonstrated in tert-butyl pyrrolidine carboxylate syntheses .

- Replace traditional solvents with DMSO for fluorination reactions, enhancing solubility of pyridine intermediates (see analogous synthesis of (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) .

Q. How to resolve discrepancies in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Cross-reference 2D NMR (COSY, HSQC) data with related compounds (e.g., 6-(3-((TBS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid, Catalog #HB627) to assign ambiguous peaks .

- Analyze X-ray crystallography of derivatives (e.g., oxime or hydrazone analogs) to confirm stereoelectronic effects on the pyridine ring .

Contradiction Analysis in Literature

- Issue : Conflicting reports on TBS group stability in fluorinated solvents.

- Resolution : Avoid THF or DMF during synthesis; use dichloromethane or toluene to prevent premature deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。